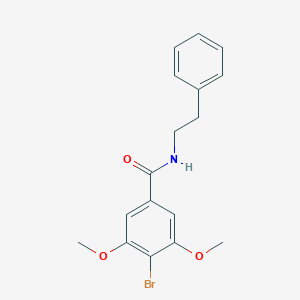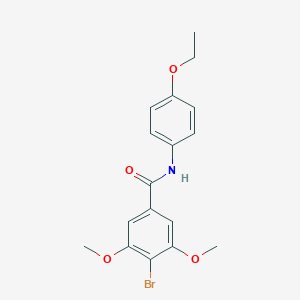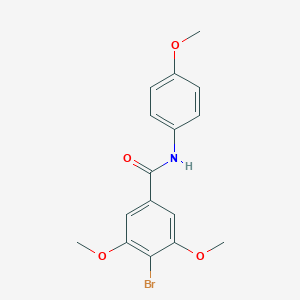
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide, commonly known as FQPA, is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. FQPA belongs to the family of heterocyclic compounds and has a molecular weight of 342.4 g/mol.
Wirkmechanismus
The mechanism of action of FQPA is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. FQPA has also been shown to bind to the GABA-A receptor, where it acts as a positive allosteric modulator, enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FQPA has been shown to have various biochemical and physiological effects, depending on the biological target it interacts with. Inhibition of acetylcholinesterase by FQPA can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmitter signaling. Binding of FQPA to the GABA-A receptor can enhance the activity of the receptor, leading to increased inhibitory neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
FQPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. FQPA is also relatively inexpensive compared to other compounds with similar biological activity. However, FQPA has some limitations, including its low selectivity for biological targets and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on FQPA. One possible direction is the development of FQPA-based drugs for the treatment of various diseases, including cancer and malaria. Another direction is the synthesis of FQPA-based materials for various applications, including catalysis and gas storage. Further research is also needed to understand the mechanism of action of FQPA and to improve its selectivity for specific biological targets.
Synthesemethoden
The synthesis of FQPA involves the reaction of 4-fluorophenol and 5-aminoquinoline in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and yields FQPA as a white solid with a yield of 74%. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
FQPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FQPA has been evaluated for its anticancer, antitumor, and antiparasitic properties. FQPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FQPA has also been evaluated for its potential as an antiparasitic agent against Plasmodium falciparum, the parasite responsible for causing malaria.
In biochemistry, FQPA has been studied for its interaction with various biological targets, including enzymes and receptors. FQPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. FQPA has also been shown to bind to the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neurotransmitter release.
In material science, FQPA has been evaluated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks (MOFs). FQPA has been shown to form stable MOFs with various metal ions, including copper, zinc, and nickel.
Eigenschaften
Produktname |
2-(4-fluorophenoxy)-N-(5-quinolinyl)acetamide |
|---|---|
Molekularformel |
C17H13FN2O2 |
Molekulargewicht |
296.29 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13FN2O2/c18-12-6-8-13(9-7-12)22-11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
YZUSGYUGBIFMEO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)COC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)

